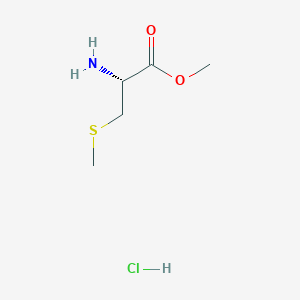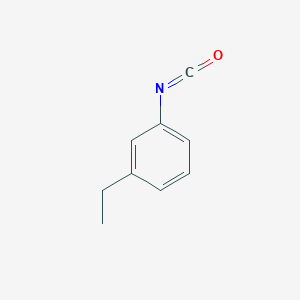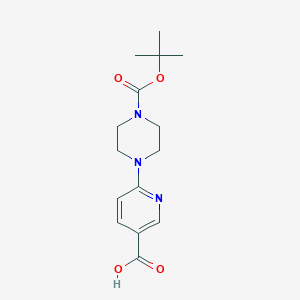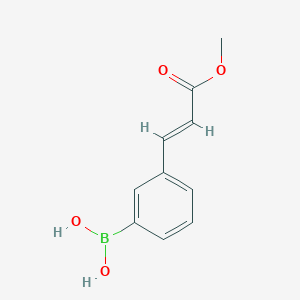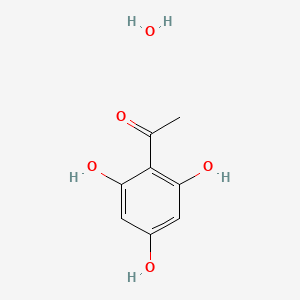![molecular formula C7H8N2 B1585805 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 496-13-9](/img/structure/B1585805.png)
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
概要
説明
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound that contains a pyrrole moiety fused to a pyridine nucleus . It has a molecular weight of 120.15 . This compound is important in the field of medicinal chemistry due to its occurrence in various biologically active substances .
Synthesis Analysis
Synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines have been developed . These compounds contain sulfonamide groups linked to the pyrrole nitrogen atom of the pyrrolo[3,4-c]pyridine cycle by a flexible (CH2)6 aliphatic linker . The synthesis involves various methods such as condensation, reduction, and treatment with different reagents .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is JIEZEWWXWYGFRD-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives include condensation of intermediate methyl 3-(chlorocarbonyl)-isonicotinate with amines, regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with a tin dust followed by treatment with triethylsilane, and a synthetic sequence consisting of the treatment of methyl isonicotinate with N-bromosuccinimide and the following condensation of the obtained ethyl 3-bromomethylisonicotinate with primary amines .Physical And Chemical Properties Analysis
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用
Antileishmanial Agents
The derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been explored for their potential as antileishmanial agents. A study utilized a post-Ugi modification strategy to synthesize uniquely functionalized derivatives and evaluated them against visceral leishmaniasis (VL). One compound, in particular, showed promising in vitro antileishmanial activity and demonstrated significant inhibition of parasite burden in infected mice .
Analgesic and Sedative Agents
Pyrrolo[3,4-c]pyridine derivatives have been most commonly studied for their analgesic and sedative properties. These compounds have shown potential in treating diseases of the nervous system due to their ability to modulate pain perception and induce sedation .
Antiviral Activity
Some pyrrolo[3,4-c]pyridine derivatives have exhibited antiviral activities. For example, the antiviral alkaloid mappicin, isolated from Mappia foetida, contains the pyrrolo[3,4-c]pyridine system in its structure .
Antidiabetic Properties
Research has indicated that pyrrolo[3,4-c]pyridine derivatives can be used to develop treatments for diabetes. Their role in managing blood sugar levels and potential as antidiabetic agents is an area of active investigation .
Antimycobacterial Agents
The biological activity of pyrrolo[3,4-c]pyridine derivatives also extends to antimycobacterial properties. These compounds have been found to be effective against mycobacterial infections, which is crucial given the global challenge posed by tuberculosis .
作用機序
Target of Action
The primary target of the compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 plays a crucial role in the regulation of immune responses, including T cell activation, differentiation, and survival .
Mode of Action
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine interacts with HPK1, inhibiting its activity . This inhibition can lead to changes in the immune response, particularly affecting the behavior of T cells .
Biochemical Pathways
The inhibition of HPK1 by 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine affects several biochemical pathways. Most notably, it impacts the MAPK signaling pathway, which plays a key role in regulating immune responses . The downstream effects of this include changes in T cell activation, differentiation, and survival .
Pharmacokinetics
One study suggests that a compound derived from 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine exhibited satisfactory pharmacokinetic properties in mice . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine’s action primarily involve changes in T cell behavior. By inhibiting HPK1, this compound can potentially alter T cell activation, differentiation, and survival . This could have significant implications for the treatment of diseases involving the immune system .
Action Environment
The action, efficacy, and stability of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and activity
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACNNDCIUUION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364032 | |
| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
CAS RN |
496-13-9 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

